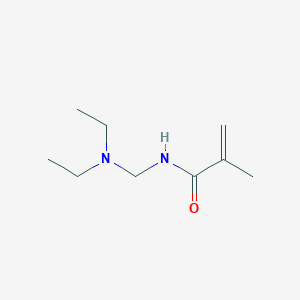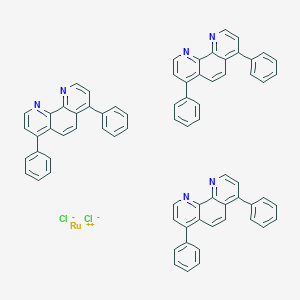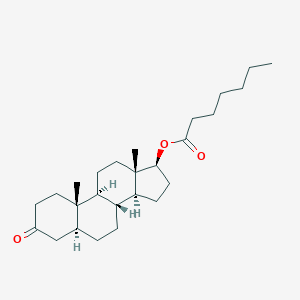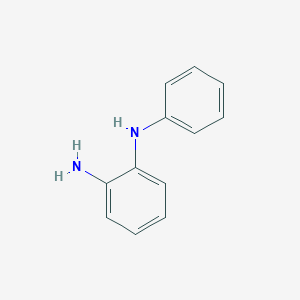
2-Aminodiphenylamine
Übersicht
Beschreibung
2-Aminodiphenylamine is a pink-violet or grey-brown crystalline powder . It is used in various industrial applications, including as a hair dye ingredient and as a starting material for the synthesis of 6PPD, an antiozonant for various rubber products .
Synthesis Analysis
The synthesis of 2-Aminodiphenylamine involves electrochemical copolymerization with aniline . A viable electrochemical approach for the detection of dopamine (DA) in uric acid (UA) utilizing a silver nanoparticle-doped 2-aminodiphenylamine (AgNPs-2ADPA) electrode was also reported .Molecular Structure Analysis
The molecular formula of 2-Aminodiphenylamine is C12H12N2 . The phase solubility profiles of 2-aminodiphenylamine in the presence of β-cyclodextin, at pH = 1.00 and pH = 5.00, indicate the formation of inclusion complexes with limited solubility .Chemical Reactions Analysis
The phase solubility profiles of 2-aminodiphenylamine in the presence of β-cyclodextin, at pH = 1.00 and pH = 5.00, indicate the formation of inclusion complexes with limited solubility .Physical And Chemical Properties Analysis
2-Aminodiphenylamine has a molecular weight of 184.24, a melting point of 77-80 °C, a boiling point of 108 °C / 0.4mmHg, and a density of 1.1160 . It is soluble in acetone, chloroform, and benzene, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Detection of Dopamine
2-Aminodiphenylamine (2ADPA) has been used in the detection of dopamine (DA) in uric acid (UA). A silver nanoparticle-doped 2-aminodiphenylamine (AgNPs-2ADPA) electrode was invented for this purpose. The incorporated electrode displayed outstanding electrocatalytic performance to the electrochemical oxidation of DA .
Direct Methanol Fuel Cell Application
2-Aminodiphenylamine has been used with graphene oxide-palladium supported catalyst for direct methanol fuel cell application. The synthesis of Pd nanoparticles (Pd(0)) using 2-aminodiphenylamine (2ADPA) with graphene oxide as support was described for the first time .
Removal of Otto Fuel II Component
In addition to its use in fuel cells, 2-aminodiphenylamine has also been used for the removal of Otto fuel II component. This was achieved by incorporating the Pd(0)-2ADPA, which was enriched with graphene oxide .
Design of Supramolecular Nanovalves
The complex formation between β-CD and protolytic forms of 2-aminodiphenylamine (ADPA) was studied. This was done to confirm the expediency of its further application for the design of supramolecular nanovalves on the external surface of mesoporous silica particles .
Safety and Hazards
Zukünftige Richtungen
The use of 2-Aminodiphenylamine in the detection of dopamine (DA) with uric acid interference has been explored . This method offers a facile route with extraordinary sensitivity, selectivity, and strength for the voltammetric detection of DA, even in the presence of UA and ascorbic acid (AA) as interferents, that can be employed for pharmaceutical and biological specimens .
Wirkmechanismus
Target of Action
It is known that amines, in general, can interact with various biological targets such as enzymes, receptors, and ion channels
Mode of Action
It is known that amines can interact with their targets through various mechanisms, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Eigenschaften
IUPAC Name |
2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPRRWCTNLGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049315 | |
| Record name | 2-Aminodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminodiphenylamine | |
CAS RN |
534-85-0 | |
| Record name | N-Phenyl-o-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, N1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Aminodiphenylamine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol. Key spectroscopic data includes:
A: [, ] The position of the amino group significantly influences the oxidative polymerization mechanism. In 2-aminodiphenylamine, the primary coupling mode during polymerization is N-C5, leading to branched oligomers and the formation of phenazine structural units. [] This contrasts with 4-aminodiphenylamine, where N-C10 coupling predominates, resulting in primarily linear oligomers. []
A: [] Yes, 2-aminodiphenylamine can undergo electrochemical copolymerization with aniline in acidic aqueous solutions. [] The resulting copolymer exhibits distinct electrochemical characteristics compared to both polyaniline and poly(2-aminodiphenylamine). [] Spectroelectrochemical studies reveal a characteristic peak at 520 nm, absent in polyaniline spectra, further supporting copolymer formation with a unique structure. []
A: [, ] 2-Aminodiphenylamine serves as a crucial precursor to phenazine dyes. [, ] Oxidation of 2-aminodiphenylamine hydrochloride with ferric chloride (FeCl3) followed by heating with aniline leads to the formation of 9-phenyl-3-anilinophenazone-2-anil, a red dye. [] This suggests 2-aminodiphenylamine is a key intermediate in the synthesis of various phenazine-based dyes.
A: [, , ] Yes, 2-aminodiphenylamine can be utilized in various organic transformations. For example, its anodic oxidation in the presence of sulfinic acids leads to regioselective sulfonylation, yielding 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. [, ] Additionally, reacting 2-aminodiphenylamine with trialkyl phosphites results in the formation of 1,3-dihydro-1,3,2-diazaphosphole 2-oxides through a reductive cyclization mechanism. []
A: [, ] Yes, computational studies using semi-empirical methods like AM1 and MNDO-PM3, often combined with molecular mechanics (MM2) and solvation models, have been applied to understand the oxidative polymerization mechanism of 2-aminodiphenylamine. [] These studies provide insights into the reactivity of different intermediates and the influence of protonation on the reaction pathway. []
A: [, ] Research indicates that incorporating silver nanoparticles into a 2-aminodiphenylamine polymeric matrix (AgNPs-2ADPA) creates a material with potential for electrochemical sensing applications. [, ] This composite demonstrates promising electrocatalytic activity towards dopamine oxidation, even in the presence of interferents like uric acid. []
A: [, ] Yes, anaerobic microbial communities can mediate the transformation of 2-aminodiphenylamine and its nitro-substituted derivatives. For example, sulfate-reducing bacteria can cometabolically reduce nitrodiphenylamines to their corresponding aminodiphenylamines. [] Further degradation leads to the formation of aniline, methylaniline, and heterocyclic condensation products like phenazines and acridines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


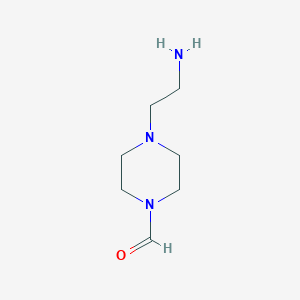


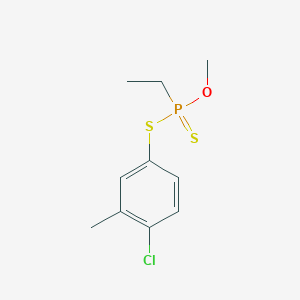
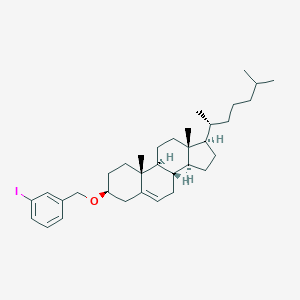
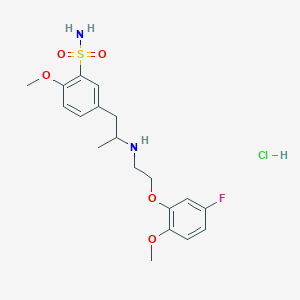

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
